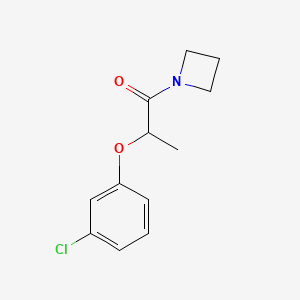
2-(3-Hydroxypiperidin-1-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxypiperidin-1-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as HPE, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of HPE is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. HPE has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and neuroprotection.
Biochemical and Physiological Effects:
HPE has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of BDNF in the brain, which may contribute to its antidepressant and anxiolytic effects. HPE has also been shown to decrease the levels of corticosterone, which is a stress hormone. Additionally, HPE has been shown to increase the levels of glutathione, which is an antioxidant that plays a role in protecting cells from oxidative stress.
实验室实验的优点和局限性
HPE has several advantages for lab experiments. It has a high yield and purity, making it easy to work with. HPE also has well-established methods for synthesis and purification, which allows for reproducibility of results. However, HPE has some limitations for lab experiments. It is not water-soluble, which limits its use in certain assays. Additionally, HPE has a short half-life in vivo, which may limit its use in animal studies.
未来方向
There are several future directions for research on HPE. One area of interest is its potential as a treatment for substance abuse disorders. HPE has been shown to reduce drug-seeking behavior in rats, and further research is needed to determine its efficacy in humans. Another area of interest is the role of BDNF in the mechanism of action of HPE. Further research is needed to determine the specific role of BDNF in the antidepressant and anxiolytic effects of HPE. Additionally, the development of water-soluble derivatives of HPE may expand its use in certain assays.
合成方法
The synthesis of HPE involves the reaction of 3-hydroxypiperidine and 2-thiophen-2-ylpyrrolidine with ethyl chloroacetate. The reaction is carried out in the presence of a base and a catalyst, and the product is purified using column chromatography. The yield of HPE is typically high, and the purity can be confirmed using spectroscopic techniques.
科学研究应用
HPE has been studied extensively for its potential as a therapeutic agent. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties in animal models. HPE has also been studied for its potential as a treatment for substance abuse disorders, as it has been shown to reduce drug-seeking behavior in rats.
属性
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-12-4-1-7-16(10-12)11-15(19)17-8-2-5-13(17)14-6-3-9-20-14/h3,6,9,12-13,18H,1-2,4-5,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLPIWJMXVFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCCC2C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxypiperidin-1-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)


![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)




![N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B7515506.png)

![2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515520.png)

![N-[3-[methoxy(methyl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7515535.png)